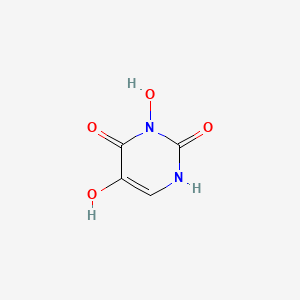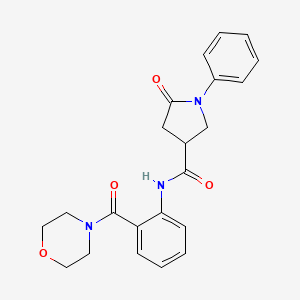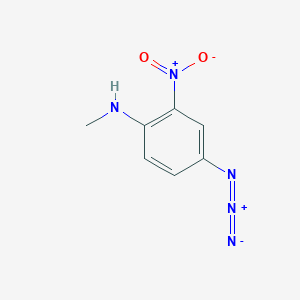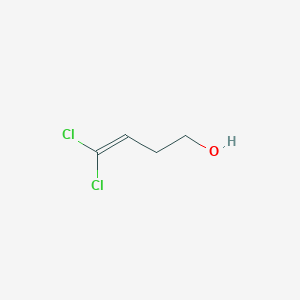![molecular formula C18H21N3O2 B14660459 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol CAS No. 41172-50-3](/img/structure/B14660459.png)
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is an organic compound that features both azido and phenolic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol, which is then subjected to azidation. The azidation step can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols and azides.
Aplicaciones Científicas De Investigación
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-2-hydroxyphenylhexane: Similar structure but different substitution pattern.
2-Azido-4-hydroxyphenylbutane: Shorter carbon chain.
4-Azido-2-hydroxyphenylpentane: Intermediate carbon chain length.
Uniqueness
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
41172-50-3 |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-15(12-5-8-14(22)9-6-12)16(4-2)13-7-10-18(23)17(11-13)20-21-19/h5-11,15-16,22-23H,3-4H2,1-2H3 |
Clave InChI |
NJYUPTWFMVKVAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


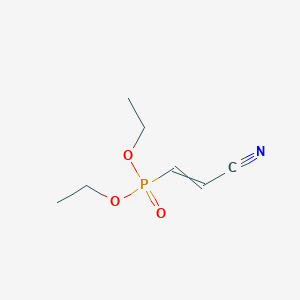
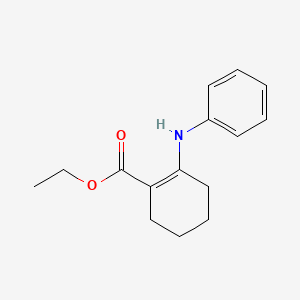
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
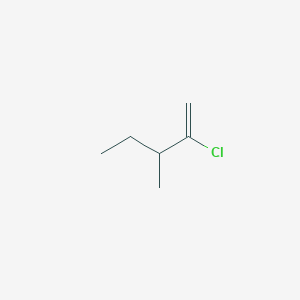
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
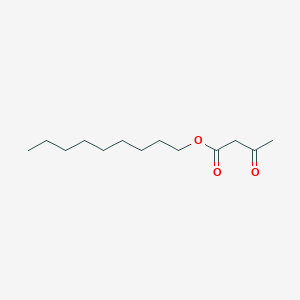

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
